molecular formula C12H16N2O B8398352 6-(1-Aminopropyl)-3,4-dihydro-quinolin-2-one

6-(1-Aminopropyl)-3,4-dihydro-quinolin-2-one

Cat. No. B8398352
M. Wt: 204.27 g/mol
InChI Key: JPZAEISOXLTIMS-UHFFFAOYSA-N
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Patent
US05446040

Procedure details

Example P-10:0.6 g of lithium aluminium hydride in 30 ml of absolute dioxane are placed under nitrogen in a sulfonation flask. The internal temperature is then increased to approximately 70° C. and a solution of 1.2 g of 6-(1-aminopropyl)-3,4-dihydro-quinolin-2-one in 30 mlof absolute dioxane is added dropwise over a period of 10 minutes. The batch is then stirred for 6 hours at an internal temperature of approximately 80°-85° C. and allowed to cool, and, while cooling with ice, water is added dropwise until all the excess lithium aluminium hydride has reacted. Approximately 40 ml of dioxane and sodium sulfate (approximately 10 g) are then added. After having stood for a short while, the batch is suction-filtered and the dioxane is removed under a water-jet pump vacuum. The dark-brown oil which remains can then be further purified by flash chromatography on silica gel (eluant: ethanol/ether 1:1) to yield 1.0 g of 6-(1-aminopropyl)-1,2,3,4-tetrahydro-quinoline in the form of a brown oil (1H-NMR).
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five
Quantity
10 g
Type
reactant
Reaction Step Six
Quantity
40 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[NH2:7][CH:8]([C:11]1[CH:12]=[C:13]2[C:18](=[CH:19][CH:20]=1)[NH:17][C:16](=O)[CH2:15][CH2:14]2)[CH2:9][CH3:10].O.S([O-])([O-])(=O)=O.[Na+].[Na+]>O1CCOCC1>[NH2:7][CH:8]([C:11]1[CH:12]=[C:13]2[C:18](=[CH:19][CH:20]=1)[NH:17][CH2:16][CH2:15][CH2:14]2)[CH2:9][CH3:10] |f:0.1.2.3.4.5,8.9.10|

Inputs

Step One
Name
Quantity
0.6 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
Quantity
1.2 g
Type
reactant
Smiles
NC(CC)C=1C=C2CCC(NC2=CC1)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCOCC1
Step Six
Name
Quantity
10 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The batch is then stirred for 6 hours at an internal temperature of approximately 80°-85° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
has reacted
FILTRATION
Type
FILTRATION
Details
the batch is suction-filtered
CUSTOM
Type
CUSTOM
Details
the dioxane is removed under a water-jet pump vacuum
CUSTOM
Type
CUSTOM
Details
The dark-brown oil which remains can then be further purified by flash chromatography on silica gel (eluant: ethanol/ether 1:1)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
NC(CC)C=1C=C2CCCNC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: CALCULATEDPERCENTYIELD 89.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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